Imidazo[1,2-a]pyrimidine-5,7-diol is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been studied extensively for their various pharmacological properties, including antimicrobial, anti-inflammatory, antipsychotic, and anticonvulsant activities4632. The versatility of the imidazo[1,2-a]pyrimidine scaffold has led to its inclusion in several marketed pharmaceuticals and ongoing research into its mechanism of action and applications in different fields.
Imidazo[1,2-a]pyrimidines have demonstrated significant in vitro antimicrobial activity against a variety of microorganisms. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine has shown activity against all tested microorganisms, highlighting its potential as an antimicrobial agent45.
The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been explored, with some compounds showing COX-2 selectivity. This suggests that these compounds could be developed as anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors6.
Certain imidazo[1,2-a]pyrimidines have displayed antipsychotic-like effects in preclinical tests without affinity for brain dopamine receptors, which is a promising direction for the development of new antipsychotic medications with a lower risk of extrapyramidal side effects3.
The modulation of AMPA receptors by imidazo[1,2-a]pyrimidines has been associated with seizure protection, as demonstrated in corneal kindling and pentylenetetrazole anticonvulsant models. This suggests their potential use in the treatment of epilepsy and other seizure-related disorders2.
Imidazo[1,2-a]pyrimidines have been studied for their role as enzyme inhibitors and receptor ligands, which could lead to the development of novel therapeutic agents for a range of diseases7.
The imidazo[1,2-a]pyrimidine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities8.
Efficient and environmentally friendly synthetic methods for imidazo[1,2-a]pyrimidines have been developed, which facilitate the rapid preparation of libraries of potential therapeutic agents. These methods are crucial for expanding the chemical space and discovering new drugs9.
Some imidazo[1,2-a]pyrimidine derivatives have shown central nervous system activity and anti-inflammatory effects, which could be beneficial for treating various CNS disorders and inflammatory conditions10.
Imidazo[1,2-a]pyrimidine-5,7-diol is classified as a heterocyclic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). Specifically, this compound contains nitrogen and oxygen in addition to carbon, making it a member of the broader category of nitrogen-containing heterocycles.
The synthesis of imidazo[1,2-a]pyrimidine-5,7-diol typically involves several methods, primarily focusing on multicomponent reactions and condensation techniques.
The molecular structure of imidazo[1,2-a]pyrimidine-5,7-diol can be described as follows:
The compound's structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
Imidazo[1,2-a]pyrimidine-5,7-diol participates in various chemical reactions due to its functional groups:
The mechanism of action for imidazo[1,2-a]pyrimidine-5,7-diol largely relates to its biological activities:
Studies have indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant activity against certain enzymes involved in disease processes .
Imidazo[1,2-a]pyrimidine-5,7-diol exhibits several notable physical and chemical properties:
Physical property data can be obtained from databases like PubChem or Sigma-Aldrich .
Imidazo[1,2-a]pyrimidine-5,7-diol has several scientific applications:
Imidazo[1,2-a]pyrimidine-5,7-diol is a bicyclic heteroaromatic compound recognized by the International Union of Pure and Applied Chemistry (IUPAC) under the systematic name 5-hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one. Its molecular formula is C₆H₅N₃O₂, with a precise molecular weight of 151.12 g/mol [2] [4] [7]. The compound is registered under CAS number 51647-90-6, which serves as a universal identifier across chemical databases and commercial catalogs. Synonyms include 5,7-Dihydroxyimidazo[1,2-a]pyrimidine and 5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one, reflecting variations in tautomeric representation [5] [7]. The SMILES notation (OC₁=CC(=NC₂=NC=C[N]12)O) and InChIKey (BELWUABPSOOYPK-UHFFFAOYSA-N) provide machine-readable descriptors for chemical structure searches [2] [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 5-hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one |
CAS Number | 51647-90-6 |
Molecular Formula | C₆H₅N₃O₂ |
Molecular Weight | 151.12 g/mol |
Canonical SMILES | OC₁C=C(O)N₂C=CN=C₂N=1 |
InChIKey | BELWUABPSOOYPK-UHFFFAOYSA-N |
The core structure comprises a fused bicyclic system with an imidazole ring condensed at the C1–C2 bond of a pyrimidine ring. This arrangement results in a planar, π-conjugated system with significant aromatic character [4] [8]. The imidazole moiety contains two nitrogen atoms: one pyrrole-like (trivalent) and one pyridine-like (divalent). The pyrimidine ring features two meta-positioned nitrogen atoms, contributing to electron-deficient character. X-ray crystallography studies suggest a density of 1.7 ± 0.1 g/cm³, indicative of tight molecular packing in the solid state [5] [7]. The molecule’s topology includes nine aromatic heavy atoms and zero rotatable bonds, confirming rigidity [4].
The 5- and 7-positioned hydroxyl groups exhibit prototropic tautomerism, enabling coexistence between diol (lactam) and keto-enol forms. Computational studies predict a pKa of 4.50 ± 1.00 for the hydroxyl groups, favoring deprotonation under physiological conditions [4] [7]. Tautomeric equilibria include:
Nuclear Magnetic Resonance (NMR):The proton NMR spectrum (predicted) shows resonances for aromatic protons at δ 6.5–8.0 ppm, while hydroxyl protons appear as broad peaks at δ 9.0–12.0 ppm due to hydrogen bonding. Carbon-13 NMR reveals six distinct signals corresponding to the skeletal carbons, with C5 and C7 resonating near δ 160–170 ppm (carbonyl/enol region) [4].
Infrared (IR) Spectroscopy:Characteristic stretches include:
Mass Spectrometry (MS):High-resolution ESI-MS displays a molecular ion peak at m/z 151.0382 ([M+H]⁺), consistent with the exact mass of 151.038177 g/mol. Fragmentation patterns show losses of H₂O (m/z 133) and CO (m/z 123) [4] [7].
Table 2: Predicted Spectral Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 6.8 (H₆), δ 7.5 (H₂), δ 12.1 (5-OH) |
¹³C NMR | δ 98.2 (C₆), δ 142.1 (C₂), δ 165.7 (C₇) |
IR | 3150 cm⁻¹ (ν O–H), 1680 cm⁻¹ (ν C=O), 1570 cm⁻¹ (ν C=N) |
HRMS | [M+H]⁺ m/z 151.0382 (Δ < 2 ppm) |
Crystallography:While single-crystal data is limited, powder diffraction suggests a monoclinic lattice with density values of 1.74 ± 0.1 g/cm³ at 20°C [5] [7]. Molecular packing is stabilized by π-stacking (3.5 Å interplanar distance) and intermolecular O–H···N hydrogen bonds [4] .
Density Functional Theory (DFT):Computational studies reveal:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7